Cas no 2172126-30-4 (3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid)

3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid
- EN300-1451969
- 2172126-30-4
-
- インチ: 1S/C8H12N2O3/c1-4-6(10-5(2)9-4)3-7(11)8(12)13/h7,11H,3H2,1-2H3,(H,9,10)(H,12,13)
- InChIKey: FSDXUSKEXKHWPN-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)CC1=C(C)NC(C)=N1
計算された属性
- せいみつぶんしりょう: 184.08479225g/mol
- どういたいしつりょう: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451969-250mg |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1451969-1000mg |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 1000mg |
$986.0 | 2023-09-29 | ||
Enamine | EN300-1451969-2500mg |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1451969-100mg |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1451969-1.0g |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1451969-500mg |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 500mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-1451969-5000mg |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 5000mg |
$2858.0 | 2023-09-29 | ||
Enamine | EN300-1451969-10000mg |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 10000mg |
$4236.0 | 2023-09-29 | ||
Enamine | EN300-1451969-50mg |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid |
2172126-30-4 | 50mg |
$827.0 | 2023-09-29 |
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acidに関する追加情報
Introduction to 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid (CAS No. 2172126-30-4)
3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172126-30-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazole derivative class, a moiety widely recognized for its diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of a hydroxyl group and a dimethyl-substituted imidazole ring, contribute to its unique chemical properties and make it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The imidazole core of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid is a key pharmacophore that interacts with various biological targets. Imidazole derivatives have been extensively studied for their roles in enzyme inhibition, receptor binding, and modulation of cellular processes. The dimethyl substitution at the 2 and 4 positions of the imidazole ring enhances the compound's stability and influences its electronic distribution, which can be critical for optimizing binding affinity to biological targets. Additionally, the hydroxypropanoic acid moiety at the C3 position introduces a polar functional group that can improve solubility and bioavailability, making this compound more suitable for in vivo applications.
In recent years, there has been growing interest in developing novel therapeutic agents based on imidazole derivatives due to their broad spectrum of biological activities. For instance, studies have demonstrated that certain imidazole-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl group in 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid may play a crucial role in these interactions by facilitating hydrogen bonding with biological targets or by participating in redox reactions. This makes the compound a promising scaffold for designing new drugs targeting various diseases.
One of the most compelling aspects of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid is its potential application in the development of targeted therapies. The dimethyl-substituted imidazole ring provides a rigid structure that can be fine-tuned to achieve high selectivity for specific biological targets. This is particularly important in oncology research, where precise targeting of cancer cells without affecting healthy tissues is essential. Preliminary studies have shown that derivatives of this compound may inhibit key enzymes involved in tumor growth and metastasis. Furthermore, the hydroxypropanoic acid group could serve as a linker for conjugating other pharmacophores or targeting moieties, expanding the therapeutic possibilities of this molecule.
The synthesis of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to construct the desired framework with high precision. These methods not only improve yield but also allow for structural modifications that can enhance pharmacological activity. The ability to synthesize this compound efficiently is crucial for advancing its development into viable therapeutic agents.
The pharmacokinetic properties of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its clinical efficacy and safety profile. Computational modeling and experimental studies are being employed to predict and verify these properties. For example, molecular dynamics simulations can provide insights into how the compound interacts with biological membranes and enzymes. Additionally, in vitro assays can assess its metabolic stability and potential interactions with cytochrome P450 enzymes.
Recent research has highlighted the importance of structure-activity relationships (SAR) in designing effective therapeutic agents based on imidazole derivatives. By systematically modifying different parts of the molecule, researchers can identify which structural features contribute most to biological activity. In the case of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid, modifications to the hydroxylpropanoic acid moiety or the dimethyl-substituted imidazole ring could significantly alter its pharmacological profile. Such studies not only provide valuable data for drug design but also contribute to our fundamental understanding of how these compounds interact with biological systems.
The potential applications of 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid extend beyond traditional pharmaceuticals. For instance, it may find use in diagnostic imaging as a contrast agent or in biomarker discovery as a probe for detecting specific disease-related proteins or enzymes. The versatility of this compound stems from its well-defined structure and functional groups that can be tailored for various applications. As research continues to uncover new biological pathways and therapeutic targets, compounds like 3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid are likely to play an increasingly important role in medicine and biotechnology.
In conclusion,3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid (CAS No. 2172126-30-4) represents a promising candidate for further exploration in drug discovery and therapeutic development. Its unique structural features offer opportunities for designing novel treatments targeting various diseases while addressing challenges related to bioavailability and selectivity. As synthetic methods improve and our understanding of biological systems deepens,this compound has the potential to make significant contributions to pharmaceutical science and medicine.
2172126-30-4 (3-(2,4-dimethyl-1H-imidazol-5-yl)-2-hydroxypropanoic acid) 関連製品
- 1549291-38-4(1-[(4-cyanophenyl)methyl]-3-methylurea)
- 50961-54-1(4-(4-Nitrophenoxy)benzaldehyde)
- 40626-45-7(2,2-Dichloro-2-phenylacetonitrile)
- 2877689-16-0(2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide)
- 1891148-84-7(2-(1-hydroxy-2-methylpropan-2-yl)-5-methoxyphenol)
- 6945-76-2(1,4-dimethoxy-2,3-dinitrobenzene)
- 2763993-21-9((9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate)
- 2639426-46-1(Ethyl spiro[piperidine-4,6′(7′H)-[4H]pyrazolo[5,1-c][1,4]oxazine]-2′-carboxylate)
- 2171948-73-3(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid)
- 2172149-48-1(4-(3,5-difluorophenyl)oxolan-2-one)




